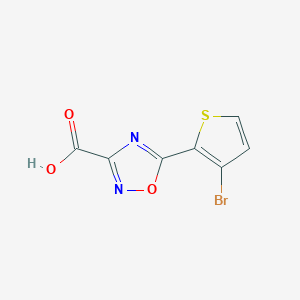![molecular formula C11H6F4N2OS B13074863 [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)
[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone is a complex organic compound that features a thiazole ring substituted with amino and trifluoromethyl groups, as well as a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide under specific conditions. The final step often involves the coupling of the thiazole derivative with a fluorophenyl ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism may vary depending on the application and the specific target involved.
Comparación Con Compuestos Similares
Similar Compounds
- [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
- [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone
- [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-chlorophenyl)methanone
Uniqueness
The uniqueness of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H6F4N2OS |
|---|---|
Peso molecular |
290.24 g/mol |
Nombre IUPAC |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C11H6F4N2OS/c12-6-3-1-2-5(4-6)7(18)8-9(11(13,14)15)17-10(16)19-8/h1-4H,(H2,16,17) |
Clave InChI |
CDNTYLZPDHOITE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


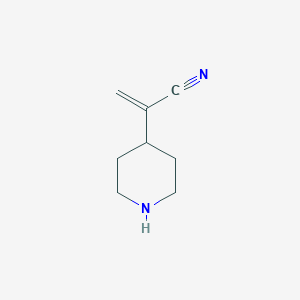

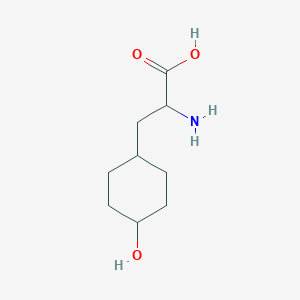

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)


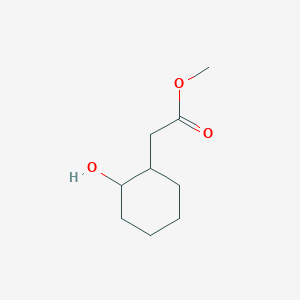
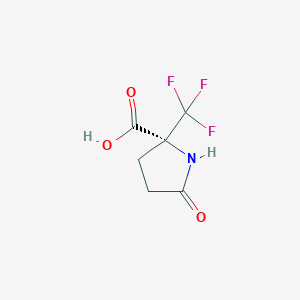
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
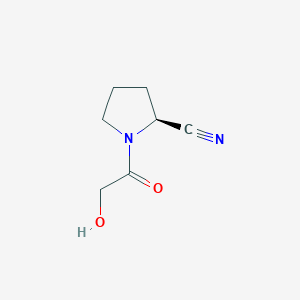
![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)
